7,4'-Dihydroxy-6,8-diprenylflavanone: A Technical Guide to its Natural Source and Biosynthesis
7,4'-Dihydroxy-6,8-diprenylflavanone: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,4'-Dihydroxy-6,8-diprenylflavanone is a prenylated flavonoid that has garnered scientific interest for its potential pharmacological activities. This technical guide provides an in-depth overview of its primary natural source, a detailed experimental protocol for its isolation, and a proposed biosynthetic pathway. Quantitative data from the isolation process are summarized, and key pathways and workflows are visualized to facilitate understanding. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Source
The principal identified natural source of 7,4'-dihydroxy-6,8-diprenylflavanone is the root of Sophora tonkinensis , a plant used in traditional medicine.[1] This compound is one of several flavanones that have been isolated from this plant species.[1]
Isolation of 7,4'-Dihydroxy-6,8-diprenylflavanone from Sophora tonkinensis
The following section details the experimental protocol for the isolation of 7,4'-dihydroxy-6,8-diprenylflavanone from the roots of Sophora tonkinensis.[1]
Experimental Protocol
Plant Material and Extraction:
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Ten kilograms of dried and powdered roots of Sophora tonkinensis are extracted with methanol (B129727) at room temperature.
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The methanolic extract is then concentrated under reduced pressure to yield a solid extract.
Chromatographic Separation:
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The solid extract (approximately 400 g) is subjected to column chromatography over Diaion HP-20.
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The column is eluted with a stepwise gradient of methanol in water (50%, 70%, 90%, 100%) followed by acetone, yielding five primary fractions (ST1–ST5).
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Fraction ST4 (30 g) is further purified by silica (B1680970) gel column chromatography.
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A gradient of chloroform (B151607) and methanol (50:1, 30:1, 15:1, 10:1, 8:1, 5:1, 1:1, 0:1) is used as the mobile phase to produce 22 sub-fractions (ST401–ST422).
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7,4'-Dihydroxy-6,8-diprenylflavanone is isolated from one or more of these sub-fractions. Further purification may be achieved by recrystallization.
Data Presentation: Isolation Yield
| Step | Input Material | Input Mass | Output Fraction/Compound | Output Mass | Yield |
| 1 | Sophora tonkinensis root | 10 kg | Methanolic Extract | 400 g | 4% |
| 2 | Methanolic Extract | 400 g | Fraction ST4 | 30 g | 7.5% |
Experimental Workflow Diagram
Biosynthesis of 7,4'-Dihydroxy-6,8-diprenylflavanone
The precise biosynthetic pathway of 7,4'-dihydroxy-6,8-diprenylflavanone has not been fully elucidated. However, based on the general flavonoid biosynthetic pathway, a putative pathway can be proposed.[2][3][4] Flavonoids are synthesized via the phenylpropanoid pathway, starting from the amino acid phenylalanine.[2][3] The formation of the flavanone (B1672756) core is followed by prenylation events catalyzed by prenyltransferases.
Proposed Biosynthetic Pathway
The biosynthesis is proposed to proceed as follows:
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Phenylpropanoid Pathway: Phenylalanine is converted to p-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).
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Chalcone (B49325) Synthesis: One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed by chalcone synthase (CHS) to form naringenin (B18129) chalcone.
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Flavanone Formation: Chalcone isomerase (CHI) catalyzes the cyclization of naringenin chalcone to form naringenin (5,7,4'-trihydroxyflavanone).
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Prenylation: The flavanone backbone, naringenin, is then proposed to be prenylated at the C6 and C8 positions. This reaction is catalyzed by one or more aromatic prenyltransferases (PTs), which transfer two dimethylallyl pyrophosphate (DMAPP) moieties to the flavanone core. DMAPP itself is synthesized through the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
Biosynthetic Pathway Diagram
Conclusion
This technical guide has detailed the primary natural source and a comprehensive isolation protocol for 7,4'-dihydroxy-6,8-diprenylflavanone. Furthermore, a putative biosynthetic pathway has been proposed based on established knowledge of flavonoid biosynthesis. The provided information, including quantitative data and visual diagrams, serves as a valuable resource for researchers investigating the chemical, biological, and pharmacological properties of this and other related prenylated flavonoids. Further research is warranted to fully elucidate the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound in Sophora tonkinensis.
